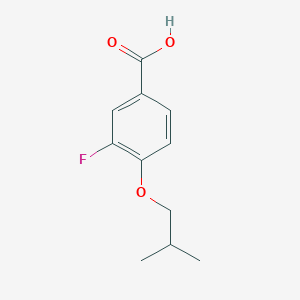

3-Fluoro-4-isobutoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZDQZXTSSWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization of 3 Fluoro 4 Isobutoxybenzoic Acid

Transformation of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of a diverse array of functional groups.

Esterification Reactions and Ester Derivatives

The conversion of 3-fluoro-4-isobutoxybenzoic acid to its corresponding esters is a fundamental transformation. Esterification is typically achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. globalscientificjournal.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. globalscientificjournal.com

A variety of ester derivatives can be synthesized by this method, with the properties of the resulting ester being dependent on the alcohol used. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The general reaction is as follows:

General Esterification Reaction

This compound + R-OH (Alcohol) --(H⁺ catalyst)--> 3-Fluoro-4-isobutoxybenzoate Ester + H₂O

The synthesis of novel benzoic acid ester derivatives is an active area of research, with some esters being investigated for their potential as phosphodiesterase-4 (PDE4) inhibitors. google.com

| Ester Derivative | Alcohol (R-OH) | Potential Synthesis Method |

| Methyl 3-fluoro-4-isobutoxybenzoate | Methanol | Fischer Esterification |

| Ethyl 3-fluoro-4-isobutoxybenzoate | Ethanol | Fischer Esterification |

| Isopropyl 3-fluoro-4-isobutoxybenzoate | Isopropanol | Fischer Esterification |

Table 1: Examples of Ester Derivatives of this compound

Amidation Reactions and Amide Derivatives

Amides are another important class of derivatives readily accessible from this compound. The most common method for amide formation is the reaction of the corresponding acyl chloride with an amine. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents. A general procedure for synthesizing amides from a related compound, 4-fluorobenzoic acid, involves reacting it with an aniline (B41778) in the presence of a base like sodium carbonate. globalscientificjournal.com

The reaction of 3-fluoro-4-isobutoxybenzoyl chloride with various primary and secondary amines would yield a library of amide derivatives with diverse structural features.

| Amine | Amide Product |

| Ammonia | 3-Fluoro-4-isobutoxybenzamide |

| Ethylamine | N-Ethyl-3-fluoro-4-isobutoxybenzamide |

| Aniline | N-Phenyl-3-fluoro-4-isobutoxybenzamide |

Table 2: Potential Amide Derivatives from this compound

Acid Chloride Formation

The conversion of this compound to its acyl chloride, 3-fluoro-4-isobutoxybenzoyl chloride, is a crucial step for synthesizing many of its derivatives, including amides and some esters. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. masterorganicchemistry.comchemtube3d.comyoutube.com The reaction is typically carried out by refluxing the carboxylic acid with an excess of thionyl chloride, sometimes in the presence of a catalytic amount of dimethylformamide (DMF). youtube.com

Other reagents that can be employed for this conversion include phosphorus pentachloride (PCl₅) and oxalyl chloride. masterorganicchemistry.com The resulting 3-fluoro-4-isobutoxybenzoyl chloride is a reactive intermediate that is often used immediately in subsequent reactions without extensive purification. organic-chemistry.org

Common Reagents for Acid Chloride Formation

| Reagent | Byproducts |

| Thionyl chloride (SOCl₂) | SO₂, HCl |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |

Table 3: Reagents for the Synthesis of 3-Fluoro-4-isobutoxybenzoyl Chloride

Hydrazide and Thiourea Derivatives

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. The preparation of this compound hydrazide can be achieved by reacting the corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. globalscientificjournal.comnih.govmdpi.com The reaction is typically carried out under reflux conditions.

Thiourea derivatives can be synthesized from the corresponding acyl isothiocyanate. 3-Fluoro-4-isobutoxybenzoyl isothiocyanate can be prepared in situ by reacting 3-fluoro-4-isobutoxybenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a dry solvent like acetone (B3395972) or acetonitrile (B52724). nih.govnih.gov The subsequent addition of a primary or secondary amine to the isothiocyanate yields the N-acylthiourea derivative. nih.govnih.govgoogle.com

Synthetic Route to Hydrazide and Thiourea Derivatives

Esterification: this compound → Methyl 3-fluoro-4-isobutoxybenzoate

Hydrazide Formation: Methyl 3-fluoro-4-isobutoxybenzoate + Hydrazine hydrate → this compound hydrazide globalscientificjournal.comnih.govmdpi.com

Acid Chloride Formation: this compound → 3-Fluoro-4-isobutoxybenzoyl chloride masterorganicchemistry.com

Isothiocyanate Formation: 3-Fluoro-4-isobutoxybenzoyl chloride + KSCN → 3-Fluoro-4-isobutoxybenzoyl isothiocyanate nih.govnih.gov

Thiourea Formation: 3-Fluoro-4-isobutoxybenzoyl isothiocyanate + R-NH₂ → N-(3-Fluoro-4-isobutoxybenzoyl)thiourea nih.govnih.govgoogle.com

Modifications on the Aromatic Ring

Functionalization of the aromatic ring of this compound introduces further structural diversity.

Reductive Transformations of Nitro Groups

To introduce an amino group onto the aromatic ring, a nitro group must first be installed via nitration. Nitration of a fluorobenzoic acid derivative can be achieved using a mixture of nitric acid and sulfuric acid. google.com Assuming nitration occurs at the 5-position, this would yield 3-fluoro-4-isobutoxy-5-nitrobenzoic acid.

The subsequent reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas, is a clean and efficient method. googleapis.com This process would convert 3-fluoro-4-isobutoxy-5-nitrobenzoic acid to 3-amino-5-fluoro-4-isobutoxybenzoic acid.

Diversification Strategies for Structural Analogs

Beyond the modification of the alkoxy group, the core structure of this compound can be further diversified by synthesizing related alkoxybenzoic acids and by introducing additional substituents onto the aromatic ring.

The synthesis of a variety of 4-alkoxy-3-fluorobenzoic acids can be readily achieved starting from the key intermediate, 3-fluoro-4-hydroxybenzoic acid. sigmaaldrich.com This intermediate is commercially available and can also be synthesized from 3-fluoro-4-methoxybenzoic acid. prepchem.comsigmaaldrich.com

The Williamson ether synthesis is a widely employed method for this purpose. masterorganicchemistry.comtcichemicals.combyjus.comlibretexts.orgfrancis-press.com In a typical procedure, 3-fluoro-4-hydroxybenzoic acid is treated with a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The resulting phenoxide is then reacted with an appropriate alkyl halide (e.g., ethyl iodide, propyl bromide) to yield the corresponding 4-alkoxy-3-fluorobenzoic acid. This method allows for the introduction of a wide range of linear and branched alkoxy groups.

Table 2: Examples of Synthesized Alkoxybenzoic Acids

| Starting Material | Alkylating Agent | Product |

|---|---|---|

| 3-Fluoro-4-hydroxybenzoic acid | Ethyl iodide | 3-Fluoro-4-ethoxybenzoic acid |

| 3-Fluoro-4-hydroxybenzoic acid | Propyl bromide | 3-Fluoro-4-propoxybenzoic acid |

The aromatic ring of this compound is amenable to further functionalization, most notably through electrophilic aromatic substitution reactions. The existing fluorine and isobutoxy groups direct incoming electrophiles to specific positions on the ring.

Halogenation:

The introduction of additional halogen atoms, such as bromine and iodine, onto the aromatic ring has been demonstrated for structurally related compounds. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide has been reported, which involves the bromination of a 4-isobutoxy-substituted benzene (B151609) ring at the 3-position. researchgate.netresearchgate.net This suggests that direct bromination of this compound at available positions is a feasible transformation. Similarly, the availability of 3-iodo-4-isobutoxybenzoic acid from commercial suppliers indicates that iodination is also a known process. alfa-chemistry.com

Table 3: Halogenated Derivatives

| Halogen | Position of Introduction | Related Compound |

|---|---|---|

| Bromine | 3 | 3-Bromo-4-isobutoxyphenyl carbothioamide researchgate.netresearchgate.net |

Other Substituents:

Standard electrophilic aromatic substitution reactions such as nitration and sulfonation can also be envisaged for the modification of this compound. libretexts.orguci.edulibretexts.orgyoutube.com For example, nitration of p-fluorobenzoic acid with a mixture of nitric acid and sulfuric acid yields 3-nitro-4-fluorobenzoic acid, demonstrating that the position ortho to the fluorine and meta to the carboxylic acid is susceptible to electrophilic attack. prepchem.com By analogy, nitration of this compound would be expected to introduce a nitro group onto the aromatic ring, likely at the 5-position.

These diversification strategies provide access to a wide array of structural analogs of this compound, which are valuable for the exploration of their chemical and biological properties.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-Fluoro-4-isobutoxybenzoic acid. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals provide a wealth of structural information. For instance, the aromatic protons on the benzene (B151609) ring exhibit distinct signals influenced by the fluorine and isobutoxy substituents. The isobutoxy group itself presents a characteristic set of signals corresponding to the methine and methyl protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. chemicalbook.comchemicalbook.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the aromatic ring, the carboxylic acid group, and the isobutoxy side chain. The carbon directly bonded to the fluorine atom will show a characteristic coupling (C-F coupling), further confirming the substitution pattern.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between protons and carbons. phcogj.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for confirming the position of the isobutoxy group relative to the other substituents on the benzene ring. phcogj.com For example, an HMBC correlation between the protons of the isobutoxy group and the aromatic carbons would definitively establish their connection. phcogj.com

Table 1: Representative NMR Data for Benzoic Acid Derivatives This table presents typical chemical shift ranges for protons and carbons in substituted benzoic acids, providing a reference for the expected values in this compound. Actual values for the target compound may vary.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 |

| Aromatic (Ar-H) | 6.5 - 8.5 | 120 - 150 |

| Methoxy (-OCH₃) | 3.7 - 4.0 | 55 - 65 |

| Alkyl Protons (next to O) | 3.5 - 4.5 | 60 - 75 |

| Alkyl Protons (other) | 0.8 - 2.0 | 10 - 40 |

Note: Data compiled from general spectroscopic principles and analogous compounds. chemicalbook.comchemicalbook.comphcogj.comrsc.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. researchgate.net These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. youtube.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. researchgate.net The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. The presence of the isobutoxy group would be indicated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes that are Raman active may be IR inactive, and vice versa. youtube.com In the case of this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C skeletal vibrations, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups This table outlines the expected vibrational frequencies for the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | IR |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | IR, Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Ether (C-O-C) | Asymmetric stretch | 1200 - 1275 | IR |

| Alkyl (C-H) | Stretch | 2850 - 2960 | IR, Raman |

| C-F Bond | Stretch | 1000 - 1400 | IR |

Note: Data is based on established correlations for organic functional groups. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (GC-MS, LC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to assess its purity. lcms.cznih.gov When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a robust method for separating the compound from any impurities and obtaining its mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. lcms.cznih.gov Derivatization may sometimes be necessary to increase volatility. The gas chromatograph separates the components of a sample, and the mass spectrometer then ionizes each component and measures the mass-to-charge ratio of the resulting ions. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is often preferred for less volatile or thermally labile compounds like benzoic acid derivatives. researchgate.netwaters.com The liquid chromatograph separates the sample components, which are then introduced into the mass spectrometer. phenomenex.com Electrospray ionization (ESI) is a common ionization technique for such molecules. The resulting mass spectrum will display the molecular ion, often as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Chromatographic Techniques for Separation and Analysis (HPLC, UPLC, GC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. nih.govnih.gov High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly employed methods. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are powerful techniques for separating components of a mixture in a liquid mobile phase. globalresearchonline.netsigmaaldrich.com They are widely used for the analysis of benzoic acid derivatives. researchgate.net A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. globalresearchonline.net

Gas Chromatography (GC):

GC is suitable for the analysis of volatile compounds. lcms.cz The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For this compound, a non-polar or semi-polar capillary column is typically used. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification.

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound This table provides a comparative overview of the primary chromatographic methods used in the analysis of this compound.

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Key Advantages |

| HPLC | Partitioning between liquid mobile phase and solid stationary phase | C18, C8 | Water/Acetonitrile or Methanol | Versatile, applicable to a wide range of compounds |

| UPLC | Similar to HPLC but with smaller particle size columns | Sub-2 µm C18 | Similar to HPLC | Higher resolution, faster analysis, greater sensitivity |

| GC | Partitioning between gaseous mobile phase and stationary phase | Polysiloxane-based | Inert gas (e.g., He, N₂) | High efficiency for volatile compounds |

Note: The selection of the technique and specific conditions depends on the analytical goal (e.g., purity assessment, quantification). lcms.czchromatographytoday.comglobalresearchonline.netsigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. nih.govnih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

For benzoic acid derivatives, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.netresearchgate.net X-ray crystallography can confirm the presence and geometry of this dimer. Furthermore, it can reveal how the molecules pack in the crystal lattice, which is influenced by factors such as the fluorine and isobutoxy substituents. The crystal structure of a related compound, 3-fluoro-4-methylbenzoic acid, shows a nearly planar molecular structure with molecules linked into dimers via O—H⋯O hydrogen bonding. researchgate.net It is anticipated that this compound would exhibit similar dimeric structures in its crystalline form.

The data obtained from X-ray crystallography, including unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases for public access. ugr.es

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational flexibility of 3-Fluoro-4-isobutoxybenzoic acid are dictated by the rotational freedom around several key single bonds: the C(aryl)-C(arboxyl), C(carboxyl)-O, O-H, C(aryl)-O(isobutoxy), and C-C bonds within the isobutoxy group. Molecular modeling techniques, particularly quantum chemical calculations, are employed to explore the potential energy surface (PES) of the molecule and identify its most stable conformers.

Studies on related substituted benzoic acids, such as ortho-halogenated benzoic acids and alkoxybenzoic acids, provide a framework for understanding the influential factors. For this compound, the primary conformational considerations involve the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the arrangement of the isobutoxy side chain.

Carboxylic Acid Group Orientation: The orientation of the -COOH group is defined by the dihedral angle (O=C-O-H). Like most benzoic acids, it can exist in a cis or trans configuration. DFT calculations on similar molecules, such as 2-fluorobenzoic acid, have shown that cis conformers, where the hydroxyl proton is oriented toward the carbonyl oxygen, are typically lower in energy. An intramolecular hydrogen bond can further stabilize specific conformers, although the meta position of the fluorine in this compound makes a direct O-H···F interaction less likely compared to an ortho-substituted equivalent.

The potential energy landscape of the molecule is determined by scanning the relevant torsional coordinates and optimizing the geometry at each step using methods like DFT (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)). The resulting stable conformers represent local minima on the PES, and their relative energies indicate their population distribution at a given temperature. For similar aromatic compounds, different conformers can be trapped and studied using matrix isolation techniques, which provides experimental validation for the computational models.

| Dihedral Angle | Description | Expected Low-Energy Range (Degrees) |

|---|---|---|

| C2-C3-C4-O(isobutoxy) | Rotation of isobutoxy group relative to the ring | ~0 or ~180 (planar) |

| C2-C1-C(carboxyl)-O(carbonyl) | Rotation of carboxylic group relative to the ring | 0-30 (near planar) |

| O=C-O-H | Orientation of the carboxylic proton | ~0 (cis) |

| C4-O-CH2-CH(CH3)2 | Rotation around the ether C-O bond | Variable, depends on steric factors |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential for elucidating the electronic properties of this compound. These calculations provide insights into the molecule's charge distribution, orbital energies, and reactivity patterns.

Charge Distribution and Molecular Electrostatic Potential (MEP): The presence of both an electron-withdrawing fluorine atom and an electron-donating isobutoxy group creates a distinct electronic profile. The fluorine atom increases the acidity of the carboxylic proton through inductive effects, while the isobutoxy group donates electron density to the ring via resonance. An MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the acidic proton) regions. These sites are indicative of where the molecule will interact with electrophiles and nucleophiles, respectively.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies lower reactivity. For substituted benzoic acids, these orbital energies are modulated by the electronic nature of the substituents. The interplay of the fluoro and isobutoxy groups in the target molecule will determine its specific HOMO-LUMO gap.

Reactivity Descriptors: DFT calculations can be used to determine various reactivity descriptors. For instance, Fukui functions can identify the most electrophilic and nucleophilic sites within the molecule with atomic-level precision. Such analyses have been used to correlate calculated electronic parameters with experimental properties like pKa for series of substituted benzoic acids.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Moderately high | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Moderately low | Indicates ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | ~4-5 eV | Suggests good kinetic stability |

| Dipole Moment | Significant | Reflects molecular polarity and influences solubility |

Thermodynamic Investigations of Benzoic Acid Derivatives, Including Alkoxy Analogs

The thermodynamic properties of this compound are crucial for understanding its stability, phase behavior, and energy of formation. Experimental techniques like combustion calorimetry and transpiration methods, complemented by theoretical calculations, provide a comprehensive thermodynamic profile.

A study on the isomeric isobutoxybenzoic acids provides directly relevant data. Using combustion calorimetry, the standard (p° = 0.1 MPa) molar enthalpies of formation (ΔfH°m) in the crystalline state at 298.15 K were determined for 2-, 3-, and 4-isobutoxybenzoic acid. Vapor pressure measurements also allowed for the derivation of enthalpies of sublimation (ΔsubH°m) and vaporization (ΔvapH°m).

These experimental values can be benchmarked against theoretical calculations, often using high-level computational methods like G3MP2 or by applying group additivity rules. The consistency between experimental and calculated data validates the thermochemical models. For this compound, one would expect the enthalpy of formation to be influenced by the additional C-F bond and the electronic interactions between the substituents. The branched nature of the isobutoxy group, compared to a linear butoxy group, also has a measurable effect on the thermodynamic parameters.

| Compound | ΔfH°m(cr) / kJ·mol⁻¹ | ΔsubH°m / kJ·mol⁻¹ |

|---|---|---|

| 2-Isobutoxybenzoic acid | -629.9 ± 1.6 | 113.8 ± 1.2 |

| 3-Isobutoxybenzoic acid | -621.5 ± 1.5 | 118.8 ± 1.1 |

| 4-Isobutoxybenzoic acid | -644.8 ± 1.6 | 122.2 ± 1.0 |

Ligand-Protein Docking Simulations and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking simulations can identify potential biological targets and elucidate the key molecular interactions driving its binding affinity.

The docking process involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is optimized to its lowest energy conformer. For the protein, water molecules are typically removed, and hydrogen atoms are added. A grid box is then defined around the binding site to guide the search. Docking algorithms systematically sample different conformations and orientations of the ligand within this site, scoring each pose based on a function that estimates the binding free energy.

For a ligand like this compound, several types of interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from -OH) and acceptor (from C=O). It can form strong, directional hydrogen bonds with polar residues like arginine, serine, or histidine in a binding pocket, often acting as a critical anchor for the ligand.

Hydrophobic Interactions: The benzene ring and the isobutyl chain can engage in favorable hydrophobic and van der Waals interactions with nonpolar protein residues such as leucine, valine, and isoleucine.

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic partner like a carbonyl oxygen or an aromatic ring on a protein residue.

Post-docking analysis is often refined using molecular dynamics (MD) simulations. MD simulations model the dynamic behavior of the ligand-protein complex over time, providing a more realistic assessment of the stability of binding poses and the persistence of key interactions. Studies on other benzoic acid derivatives have successfully used these methods to identify promising inhibitors for targets like the SARS-CoV-2 main protease and anti-apoptotic proteins Mcl-1 and Bfl-1.

In Silico Approaches for Catalyst Design Based on Fluorinated Aromatic Systems

In silico methods are increasingly used to accelerate the discovery and optimization of catalysts for reactions involving specific substrates, such as fluorinated aromatic compounds. Designing a catalyst for a transformation of this compound would involve several computational strategies.

High-Throughput Virtual Screening: This approach involves computationally screening large libraries of potential catalysts (e.g., transition metal complexes with various ligands) for a desired reaction. The performance of each candidate is estimated using simplified models or descriptors, allowing for the rapid identification of promising leads for further study.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural or electronic properties (descriptors) of a catalyst and its observed activity or selectivity. For reactions involving fluorinated aromatics, descriptors might include the catalyst's steric bulk, the electronic properties of its ligands, or its redox potential. Once a reliable QSAR model is built, it can predict the performance of new, untested catalysts.

Mechanism-Based Design: This approach uses detailed quantum chemical calculations (e.g., DFT) to map out the entire catalytic cycle for a reaction. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand how the catalyst's structure influences it. For instance, DFT studies on the activation of fluorinated aromatic compounds by biomimetic iron complexes have revealed that the reaction proceeds via an electrophilic C-O addition, a mechanism distinct from C-H hydroxylation. This mechanistic insight is invaluable for rationally modifying the catalyst to lower activation barriers and improve efficiency. Visible-light photoredox catalysis is another modern strategy where computational modeling helps in designing photocatalysts for the fluorination or trifluoromethylation of aromatic systems.

These computational approaches reduce the trial-and-error nature of experimental catalyst development, enabling a more rational and efficient design process tailored to the specific electronic and steric demands of substrates like this compound.

Role of 3 Fluoro 4 Isobutoxybenzoic Acid and Its Derivatives in Advanced Chemical Synthesis

Applications as Key Building Blocks in Multistep Organic Synthesis

3-Fluoro-4-isobutoxybenzoic acid serves as a quintessential building block in organic synthesis, a role well-established by its chemical analogues. Fluorinated benzoic acids are widely employed as precursors for creating structurally diverse and sophisticated molecules, particularly active pharmaceutical ingredients (APIs). fluorochem.co.ukossila.com The presence of multiple functional groups on the aromatic ring allows for facile and selective chemical modifications. ossila.comossila.com

For instance, the analogue 3-fluoro-4-methoxybenzoic acid is a crucial intermediate in the preparation of compounds targeted for the treatment of Alzheimer's disease. ossila.com Similarly, 3-fluoro-4-(trifluoromethyl)benzoic acid is a key component in the synthesis of potassium channel openers, which are investigated for treating conditions like epilepsy. ossila.com The synthesis of these therapeutic agents often involves condensation reactions where the carboxylic acid group of the fluorinated benzoic acid is reacted with other molecules, such as aminopyridines. ossila.com The methyl group on analogues like 4-fluoro-3-methylbenzoic acid can also be functionalized, for example, through benzylic bromination, to enable its use in constructing bicyclic heterocycles. ossila.com

Given these precedents, this compound is positioned as a highly adaptable building block. Its carboxylic acid group can be readily converted into esters, amides, or acid chlorides to facilitate coupling with a wide range of molecular scaffolds, while the fluorinated phenyl ring provides a stable core with tailored electronic properties.

Intermediacy in the Preparation of Complex Organic Molecules

The utility of 3-fluoro-4-alkoxybenzoic acid derivatives as intermediates is highlighted by their transformation into various heterocyclic systems. A common synthetic pathway involves the initial conversion of the benzoic acid into a more reactive intermediate. For example, 4-fluorobenzoic acid is often first esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form a 4-fluorobenzohydrazide. researchgate.net This hydrazide is a stable intermediate that can then be reacted with various aromatic aldehydes to produce hydrazones. researchgate.net In a subsequent step, these hydrazones can be cyclized to form substituted 1,3,4-oxadiazole (B1194373) rings, a class of heterocycles with significant interest in medicinal chemistry. ossila.comresearchgate.net

Another important transformation is the cleavage of the ether bond at the C4 position. The analogue 3-fluoro-4-methoxybenzoic acid can be demethylated to produce 3-fluoro-4-hydroxybenzoic acid. sigmaaldrich.comprepchem.com This hydroxy derivative serves as a new starting point for synthesizing other molecules, such as potent KCa2/3 pan-inhibitors. sigmaaldrich.com This demonstrates that the alkoxy group is not merely a static substituent but can be a functional handle for further molecular elaboration. The isobutoxy group of this compound could foreseeably undergo a similar ether cleavage to yield the corresponding hydroxy compound, thus serving as a critical intermediate in a multi-step synthetic plan.

| Application Area | Analogous Compound | Synthetic Transformation / Application | Potential Role of this compound |

| Pharmaceutical Synthesis | 3-Fluoro-4-methoxybenzoic acid | Building block for Alzheimer's disease treatments. ossila.com | Precursor for novel APIs. |

| Pharmaceutical Synthesis | 3-Fluoro-4-(trifluoromethyl)benzoic acid | Intermediate for epilepsy drug candidates (potassium channel openers). ossila.com | Building block for neurologically active compounds. |

| Heterocycle Synthesis | 4-Fluorobenzoic acid / 3-Fluoro-4-methoxybenzoic acid | Conversion to hydrazide, then cyclization to form 1,3,4-oxadiazoles. ossila.comresearchgate.net | Intermediate for synthesizing diverse heterocyclic systems. |

| Ligand Development | 3-Fluoro-4-(trifluoromethyl)benzoic acid | Carboxylic acid group chelates with dysprosium ions. ossila.com | Ligand for forming coordination complexes and MOFs. |

| Molecular Imaging | ¹⁸F-3′-fluoro-3′-deoxy-L-thymidine (¹⁸F-FLT) | ¹⁸F isotope acts as a positron emitter for PET imaging. nih.govresearchgate.net | Can be labeled with ¹⁸F to create a novel PET imaging probe. |

| Material Science | 2,3-Difluoro-4-octyloxybenzoic acid | Precursor for the synthesis of liquid crystalline materials. biointerfaceresearch.com | Precursor for designing and synthesizing liquid crystals. |

Development of Ligands for Coordination Chemistry

The carboxylic acid moiety is a classic functional group for the construction of ligands in coordination chemistry. It can deprotonate to form a carboxylate that readily coordinates with metal ions, enabling the self-assembly of complex structures like Metal-Organic Frameworks (MOFs) or coordination polymers. nih.gov

The potential of fluorinated benzoic acids in this field is demonstrated by 3-fluoro-4-(trifluoromethyl)benzoic acid, whose carboxylic acid group can chelate with metal centers such as dysprosium, leading to the formation of organometallic clusters. ossila.com Other, more complex benzoic acid derivatives, like 2,4-bis-(triazol-1-yl)benzoic acid and 4,4′,4″-nitrilotribenzoic acid, have been successfully used to synthesize novel MOFs with interesting properties, including fluorescence and selective sensing capabilities. nih.govresearchgate.net These structures are formed by the self-assembly of the organic ligand with metal ions like zinc (Zn²⁺) or cadmium (Cd²⁺). nih.gov

Therefore, this compound is a strong candidate for use as a ligand. Its carboxylate group can act as the coordination site, while the fluorinated aromatic ring and the isobutoxy tail can influence the resulting framework's topology, porosity, and physicochemical properties. By choosing appropriate metal ions and reaction conditions, this building block could be used to generate new coordination polymers with tailored structures and functions.

Design and Synthesis of Molecular Probes and Imaging Agents

Molecular imaging is a rapidly advancing field that enables the visualization and quantification of biological processes at the molecular level. nih.gov Small organic molecules containing fluorine are of particular interest for developing imaging agents, especially for Positron Emission Tomography (PET). nih.gov PET imaging relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being one of the most widely used due to its convenient half-life and low positron energy. researchgate.net

A prominent example is ¹⁸F-3′-fluoro-3′-deoxy-L-thymidine (¹⁸F-FLT), a thymidine (B127349) analogue used to image cellular proliferation in oncology. nih.govresearchgate.net The synthesis of such probes involves incorporating the ¹⁸F isotope into a biologically active molecule. The presence of a fluorine atom on this compound makes it an ideal precursor for developing a novel PET probe. A synthetic route could be designed to introduce the ¹⁸F isotope, creating a new radiotracer whose distribution and uptake in vivo could be monitored by PET scanners. Such a probe could be developed to target specific enzymes or receptors, depending on further molecular modifications. nih.gov

Furthermore, the stable ¹⁹F isotope, which is naturally abundant, can be used in ¹⁹F-NMR spectroscopy. This technique has emerged as a powerful tool in fragment-based drug discovery for screening interactions between small fluorinated molecules and biological targets like proteins. researchgate.net

Precursors for Material Science Applications (Excluding Physical Properties)

Beyond medicine, this compound has significant potential as a precursor in material science, particularly for the synthesis of liquid crystals. Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. colorado.edu The molecular structure required to form such phases typically consists of a rigid core and one or more flexible tails. colorado.edu

Benzoic acid derivatives are frequently used to construct these molecules, known as mesogens. nih.gov The rigid phenyl ring of this compound provides the necessary core structure, while the flexible isobutoxy chain acts as the tail. The presence of the lateral fluorine atom can influence intermolecular interactions and packing, which are crucial for the formation of specific liquid crystal phases. biointerfaceresearch.comibm.com

The synthesis of liquid crystals often involves the esterification of the benzoic acid with a phenol (B47542) derivative or another alcohol, linking two or more rigid cores together. For example, 2,3-difluoro-4-octyloxybenzoic acid has been used to synthesize a three-ring mesogen via esterification with hydroquinone. biointerfaceresearch.com Similarly, this compound can be readily derivatized through its carboxylic acid group to create a vast array of potential liquid crystalline compounds for use in display technologies and other advanced optical applications. nih.gov

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Fluorinated Benzoic Acids

The synthesis of fluorinated aromatic compounds, including benzoic acids, is a rapidly evolving field. beilstein-journals.org Traditional methods for introducing fluorine often require harsh conditions and exhibit limited regioselectivity. However, recent advancements in catalysis are paving the way for more efficient and selective fluorination reactions. mdpi.comnih.gov

Emerging methodologies that hold promise for the synthesis of 3-Fluoro-4-isobutoxybenzoic acid and its analogs include:

Late-Stage Fluorination: This approach focuses on introducing fluorine atoms into complex molecules at a late stage of the synthetic sequence. This is particularly advantageous as it allows for the rapid diversification of molecular scaffolds. Catalytic methods, including those employing transition metals, organocatalysts, and photoredox catalysis, have shown significant promise in achieving site-selective C-H fluorination. mdpi.com

Electrophilic Fluorination: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used for electrophilic fluorination. mdpi.com The development of new catalysts and reaction conditions that enable the use of these reagents with greater control and efficiency is an active area of research. For instance, the use of sulfur as a mediator with Selectfluor has been shown to convert benzoic acids to their corresponding acyl fluorides. mdpi.com

Nucleophilic Fluorination: Deoxyfluorination, which involves the replacement of a hydroxyl group with fluorine, is a key nucleophilic fluorination method. beilstein-journals.org Advances in deoxyfluorinating reagents continue to expand the scope and applicability of this transformation.

Flow Chemistry: The use of continuous flow reactors for fluorination reactions offers several advantages, including improved safety, scalability, and reaction control. The electrochemical fluorination of aliphatic carboxylic acids has demonstrated robustness under both batch and scalable flow conditions. mdpi.com

These emerging synthetic strategies are expected to provide more efficient and versatile routes to this compound and a wider array of structurally diverse fluorinated benzoic acids for various research applications.

Advanced Spectroscopic and Structural Characterization Techniques

The precise characterization of fluorinated compounds is crucial for understanding their structure-property relationships. While standard spectroscopic techniques remain valuable, advanced methods are providing unprecedented insights into the nuanced structural features of molecules like this compound.

Table 1: Advanced Spectroscopic Techniques for Fluorinated Compounds

| Technique | Application for Fluorinated Benzoic Acids | Key Advantages |

| ¹⁹F NMR Spectroscopy | Determining the chemical environment of the fluorine atom, identifying and quantifying fluorinated byproducts in reaction mixtures. nih.govresearchgate.net | High sensitivity, wide chemical shift range allowing for differentiation of various fluorine environments. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for molecular formula confirmation and identification of unknown fluorinated products. nih.gov | Provides high-resolution data to distinguish between compounds with similar masses. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions. nih.gov | Provides definitive structural information in the solid state. |

| Computational Chemistry (DFT) | Prediction of NMR chemical shifts, vibrational frequencies, and other spectroscopic properties to aid in experimental data interpretation. nih.gov | Complements experimental data and can predict properties of yet-to-be-synthesized molecules. |

The integration of these advanced techniques provides a powerful toolkit for the comprehensive characterization of this compound and its derivatives, facilitating a deeper understanding of their chemical and physical properties.

Integration of Machine Learning and AI in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govfrontiersin.org These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of novel compounds, significantly accelerating the research and development process. nih.govresearchgate.net

For a compound like this compound, AI and ML can be applied in several ways:

Predicting Physicochemical Properties: Machine learning models can be trained to predict various properties of small molecules, such as solubility, lipophilicity, and metabolic stability, based on their chemical structure. ardigen.commit.edu This allows researchers to prioritize the synthesis of compounds with desirable characteristics.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, such as high binding affinity to a biological target. ardigen.comacs.org These models can explore vast chemical spaces to identify novel scaffolds that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds to identify those with the highest probability of being active against a particular target. nih.govacs.org This significantly reduces the time and cost associated with high-throughput screening.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even to devise synthetic routes for target molecules. frontiersin.org

Exploration of Novel Reactivity Patterns and Catalytic Applications

The presence of a fluorine atom on the benzene (B151609) ring of this compound significantly influences its electronic properties and, consequently, its reactivity. acs.org Understanding and exploiting these unique reactivity patterns can open doors to new synthetic transformations and catalytic applications.

Future research in this area could focus on:

Directed C-H Functionalization: The fluorine and carboxylic acid groups can act as directing groups to control the regioselectivity of C-H activation reactions on the aromatic ring. This would allow for the precise installation of other functional groups, leading to a diverse range of derivatives.

Decarboxylative Functionalization: The carboxylic acid group can be removed and replaced with other functionalities through decarboxylative coupling reactions. acs.org Exploring novel catalytic systems for the decarboxylative fluorination or arylation of aromatic carboxylic acids remains an area of active investigation. acs.org

Catalyst Development: The unique electronic nature of fluoroaromatic compounds can be harnessed in the design of novel ligands for transition metal catalysts. dtic.mil These catalysts could exhibit enhanced activity or selectivity in a variety of organic transformations.

Organocatalysis: The development of organocatalytic methods for the enantioselective functionalization of fluorinated benzoic acids would provide access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

By exploring these novel reactivity patterns, chemists can unlock the full synthetic potential of this compound and related compounds.

Expanding the Scope of Derivatization for Diverse Academic Pursuits

The derivatization of this compound offers a gateway to a vast chemical space with potential applications across various scientific disciplines. The ability to modify the carboxylic acid group and the aromatic ring provides a versatile platform for creating new molecules with tailored properties.

Table 2: Potential Derivatization Strategies and Applications

| Derivatization Strategy | Target Functional Group | Potential Applications |

| Amide Coupling | Carboxylic Acid | Synthesis of bioactive compounds, probes for chemical biology, and new materials. globalscientificjournal.com |

| Esterification | Carboxylic Acid | Creation of prodrugs, modification of solubility, and development of new liquid crystals. |

| Reduction | Carboxylic Acid | Formation of benzyl (B1604629) alcohols, which are versatile synthetic intermediates. |

| Electrophilic Aromatic Substitution | Aromatic Ring | Introduction of nitro, halogen, or acyl groups to further functionalize the molecule. |

| Nucleophilic Aromatic Substitution | Aromatic Ring (activated systems) | Displacement of the fluorine atom with other nucleophiles to create new substitution patterns. |

The systematic exploration of these derivatization strategies will undoubtedly lead to the discovery of new compounds with interesting biological activities, material properties, and catalytic capabilities, thus expanding the academic utility of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-isobutoxybenzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogen (e.g., iodine or bromine) at the 4-position of a fluorinated benzoic acid precursor with an isobutoxy group. For example, starting from 3-fluoro-4-iodobenzoic acid (CAS 387-48-4), a palladium-catalyzed coupling or SN2 reaction with isobutoxide can introduce the isobutoxy moiety . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ for coupling reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.

- Temperature : 80–100°C for 12–24 hours.

- Yield improvement : Purify intermediates via recrystallization (ethanol/water) and confirm purity by HPLC (>97% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v); retention time ~8.2 minutes .

- NMR : Key signals include δ 1.05 (d, J = 6.8 Hz, isobutyl CH₃), δ 3.65 (m, OCH₂), and δ 7.8–8.2 (aromatic protons) .

- Mass spectrometry : Expected [M-H]⁻ ion at m/z 226.1 .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer :

- Solubility : Soluble in DMSO (≥50 mg/mL), ethanol (10 mg/mL), and dichloromethane.

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the isobutoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The fluorine atom at the 3-position deactivates the ring, directing substitution to the 5- or 6-position .

- Molecular docking : Model interactions with enzymes (e.g., COX-2 for anti-inflammatory applications) to predict binding affinities .

- Software : Gaussian 16 or ORCA for DFT; AutoDock Vina for docking .

Q. How can contradictory data on biological activity (e.g., COX-2 inhibition vs. inactivity) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Validate using:

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Address rapid glucuronidation of the carboxylic acid group:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.